![molecular formula C13H15ClN2O B2908749 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide CAS No. 1252178-89-4](/img/structure/B2908749.png)
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been extensively used in scientific research as a tool to study the A1 adenosine receptor and its role in various physiological and pathological processes. 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have neuroprotective effects in animal models of cerebral ischemia, Parkinson's disease, and Alzheimer's disease. It has also been used to study the role of the A1 adenosine receptor in the regulation of cardiovascular function, inflammation, and pain.
Mechanism Of Action
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide acts as a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. This results in the opening of potassium channels and the hyperpolarization of the cell membrane, leading to the inhibition of neuronal activity and the relaxation of smooth muscle.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of ion channel activity, the inhibition of inflammation, and the regulation of cardiovascular function. 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its high potency and selectivity for the A1 adenosine receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
For the study of 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide and the A1 adenosine receptor include the development of novel analogs, the study of autophagy and apoptosis, and the study of the gut-brain axis.
Synthesis Methods
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-chlorobenzylamine with 1-cyano-1-methylpropan-2-ol in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide in high yield and purity.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-cyanobutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-13(2,9-15)16-12(17)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJYKOQTGKAZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide |
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